molecular formula C12H22O11.H2O<br>C12H24O12 B1582387 Lactose monohydrate CAS No. 5989-81-1

Lactose monohydrate

Cat. No.: B1582387
CAS No.: 5989-81-1
M. Wt: 360.31 g/mol
InChI Key: WSVLPVUVIUVCRA-UHFFFAOYSA-N
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Description

Lactose monohydrate is the crystalline form of lactose, a disaccharide sugar composed of galactose and glucose. It is primarily found in milk and dairy products. This compound is widely used in the food and pharmaceutical industries due to its slightly sweet taste, stability, and affordability .

Mechanism of Action

Target of Action

Lactose monohydrate, a disaccharide of glucose and galactose, is primarily targeted at the digestive system . It is uniquely associated with milk of almost all mammals, including humans . In the pharmaceutical industry, it is used as an additive and filler in various products to maintain structure and consistency .

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. It acts as a sweetener, filler, or stabilizer in various products . It helps ingredients that don’t mix — such as oil and water — stay together . In the pharmaceutical industry, it is used to maintain the structure and consistency of tablets .

Biochemical Pathways

This compound doesn’t directly participate in any specific biochemical pathways. It plays a crucial role in the lactose biosynthesis pathway in mammals . It is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond .

Pharmacokinetics

Instead, it is used in the pharmaceutical industry as an excipient, a substance formulated alongside the active ingredient of a medication . Its role is to enhance the bulk, consistency, or stability of the product .

Result of Action

The primary result of the action of this compound is the maintenance of structure and consistency in various products . It also adds sweetness or acts as a stabilizer to help ingredients that don’t mix — such as oil and water — stay together .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its crystallization behavior during storage can change under high humidity . Also, the solubility of this compound in ethanol changes with temperature .

Biochemical Analysis

Biochemical Properties

Lactose monohydrate is involved in several biochemical reactions. It interacts with enzymes such as lactase (β-galactosidase), which hydrolyzes lactose into glucose and galactose. This interaction is crucial for the digestion of lactose in the human body. Additionally, this compound can interact with proteins and other biomolecules, influencing their stability and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by providing a source of glucose and galactose, which are essential for cellular metabolism. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of these monosaccharides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes such as lactase. This binding leads to the hydrolysis of lactose into glucose and galactose, which can then be utilized in various metabolic pathways. This compound can also influence enzyme activity, either by inhibition or activation, and affect gene expression by altering the availability of glucose and galactose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature and humidity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing varying degrees of stability and degradation under different conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it serves as a source of glucose and galactose, supporting normal cellular functions. At high doses, this compound can cause adverse effects such as gastrointestinal discomfort and diarrhea due to the inability of some animals to efficiently digest large amounts of lactose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is hydrolyzed by lactase into glucose and galactose, which are then utilized in glycolysis and other metabolic processes. This compound can also affect metabolic flux and metabolite levels by modulating the availability of these monosaccharides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation can influence its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying to remove excess moisture .

Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is concentrated and crystallized to form this compound. The crystals are then separated, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Glucose and galactose.

    Isomerization: Lactulose.

    Hydrogenation: Lactitol.

Scientific Research Applications

Lactose monohydrate has numerous applications in scientific research:

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-26-6, 64044-51-5
Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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